molecular formula C28H22ClN3O3S B2822872 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1223976-13-3

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2822872
CAS No.: 1223976-13-3
M. Wt: 516.01
InChI Key: JOZNBBDUUHXHOJ-UHFFFAOYSA-N
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Description

This compound is a quinazolinone-based acetamide derivative characterized by a 3-chlorobenzyl group at the quinazolinone N1-position, a 2,4-dioxo-1,2-dihydroquinazoline core, a para-substituted phenyl ring, and a thiophen-2-ylmethyl acetamide side chain. Quinazolinones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in inflammation, epilepsy, and microbial pathogenesis . The synthesis of such compounds typically involves cyclization of anthranilic acid derivatives followed by alkylation or acylation steps, as seen in related protocols . The 3-chlorobenzyl and thiophene moieties likely enhance lipophilicity and metabolic stability, critical for optimizing bioavailability and target engagement .

Properties

CAS No.

1223976-13-3

Molecular Formula

C28H22ClN3O3S

Molecular Weight

516.01

IUPAC Name

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C28H22ClN3O3S/c29-21-6-3-5-20(15-21)18-31-25-9-2-1-8-24(25)27(34)32(28(31)35)22-12-10-19(11-13-22)16-26(33)30-17-23-7-4-14-36-23/h1-15H,16-18H2,(H,30,33)

InChI Key

JOZNBBDUUHXHOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinazolinone intermediate.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.

    Formation of the Thiophenylmethyl Acetamide Moiety: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine and acetic anhydride under controlled conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl and chlorobenzyl moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the quinazolinone core or the acetamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products

    Oxidation Products: Oxidized derivatives of the thiophenylmethyl and chlorobenzyl groups.

    Reduction Products: Reduced forms of the quinazolinone core and acetamide group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound might be explored for its therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core may bind to active sites of enzymes, inhibiting their activity, while the chlorobenzyl and thiophenylmethyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents Biological Activity Key Findings References
Target Compound: 2-(4-(1-(3-Chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide Quinazolinone (2,4-dioxo) - 3-Chlorobenzyl (N1)
- Thiophen-2-ylmethyl (acetamide)
Under investigation Hypothesized CNS activity due to chloro and thiophene groups; pending data
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Quinazolinone (2,4-dioxo) - 2,4-Dichlorobenzyl (N1) Anticonvulsant ED50 = 32 mg/kg (MES test); higher potency than phenobarbital
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1(2H)-quinazolinyl]acetamide Quinazolinone (2,4-dioxo) - 2-Chlorobenzyl (N1)
- 3,4,5-Trimethoxyphenyl (C3)
Cytotoxic IC50 = 8.2 µM (HeLa cells); trimethoxy group enhances DNA intercalation
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone (4-oxo) - Ethylamino (acetamide)
- Phenyl (C2)
Anti-inflammatory 68% edema inhibition (vs. 72% for diclofenac); low ulcerogenic potential
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide - 3,4-Dichlorophenyl
- Thiazol-2-yl
Antibacterial MIC = 12.5 µg/mL (S. aureus); crystal packing enhances stability

Structural and Functional Insights

Substituent Effects on Bioactivity: Chlorobenzyl Groups: The position of chlorine on the benzyl group significantly impacts activity. The 2,4-dichloro analog (Compound 1) demonstrated potent anticonvulsant activity (ED50 = 32 mg/kg) due to enhanced hydrophobic interactions with voltage-gated sodium channels . In contrast, the 3-chlorobenzyl group in the target compound may favor blood-brain barrier penetration but requires validation. Thiophene vs.

Quinazolinone Core Modifications: 2,4-Dioxo vs. 4-Oxo: The 2,4-dioxo configuration in the target compound and Compound 1 increases electrophilicity, favoring interactions with serine proteases or kinases. The 4-oxo derivative in showed moderate anti-inflammatory activity, suggesting that additional oxo groups may reduce off-target effects .

Pharmacokinetic Considerations: Trimethoxyphenyl Substitution: The 3,4,5-trimethoxyphenyl group in ’s compound enhances metabolic stability but may limit solubility due to increased hydrophobicity . Ulcerogenic Potential: Ethylamino-substituted acetamides () showed lower gastric toxicity (ulcerogenic index = 0.8 vs. 1.2 for aspirin), highlighting the safety advantage of flexible side chains .

Biological Activity

The compound 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a quinazolinone core with various substituents that contribute to its biological properties. The key features include:

  • Quinazolinone moiety : Known for various pharmacological activities.
  • Chlorobenzyl group : May enhance lipophilicity and cellular uptake.
  • Thiophenylmethyl group : Potentially involved in receptor interactions.

The molecular formula of the compound is C22H20ClN3O3SC_{22}H_{20}ClN_{3}O_{3}S, with a molecular weight of approximately 429.93 g/mol.

1. Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines, revealing promising cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
2aHCT-116 (Colorectal)1.184
3cHCT-1169.379
3eHCT-1169.500

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis pathways.

2. COX-2 Inhibition

The compound's structural features indicate potential COX-2 inhibitory activity, which is crucial in managing inflammation and pain. Research has shown that quinazolinone derivatives can selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-2 Inhibition (%) at 20 µMReference
Example Compound A47.1
Example Compound B80.1

The presence of specific substituents on the phenyl ring enhances COX-2 selectivity, making this compound a candidate for further development as an anti-inflammatory agent.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound likely interacts with key enzymes such as COX-2 and possibly others involved in cancer signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related quinazolinone derivatives, it was found that certain modifications significantly enhanced cytotoxicity against HCT-116 cells. The study utilized Annexin V-FITC/PI staining to assess apoptosis rates, demonstrating that treated cells exhibited increased early and late apoptotic rates compared to controls.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that compounds similar to the one discussed can reduce tumor growth significantly when administered at optimized doses. These studies are critical for understanding the pharmacokinetics and therapeutic windows necessary for clinical applications.

Q & A

Q. What synthetic methodologies are recommended to optimize the yield and purity of the compound?

The synthesis requires multi-step reactions with strict control of temperature (e.g., 20–25°C for amide bond formation), solvent selection (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., copper salts for click chemistry). Stepwise purification via column chromatography and recrystallization is critical. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Use 1H/13C NMR spectroscopy to verify aromatic protons, carbonyl groups, and stereochemistry. High-resolution mass spectrometry (HR-MS) confirms molecular weight. Purity is validated via HPLC (≥95% purity threshold). For crystalline forms, X-ray diffraction may resolve structural ambiguities .

Q. How do the compound’s functional groups influence its reactivity in derivatization reactions?

The quinazolinone core participates in nucleophilic substitutions, while the thiophen-2-ylmethyl acetamide moiety enables thioether bond formation. Reactivity can be modulated by protecting groups (e.g., Boc for amines) or activating agents (e.g., EDCI for carboxylates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Conduct comparative bioassays under standardized conditions (e.g., fixed cell lines, consistent dosing). Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with structurally analogous compounds (e.g., triazolo-pyrimidine derivatives) to identify confounding structural factors .

Q. What experimental designs are effective for elucidating structure-activity relationships (SAR) against kinase targets?

Synthesize derivatives with systematic modifications (e.g., halogen substitution at the 3-chlorobenzyl group or thiophene ring functionalization). Test inhibitory activity via kinase profiling panels (e.g., Eurofins KinaseProfiler). Molecular docking studies (using AutoDock Vina) can prioritize high-potential analogs .

Q. What strategies improve aqueous solubility and metabolic stability for in vivo studies?

  • Solubility : Introduce polar groups (e.g., sulfonate) or formulate as cyclodextrin complexes.
  • Stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) or employ prodrug approaches (e.g., phosphate esters). Pharmacokinetic profiling in rodent models with LC-MS/MS quantification is recommended .

Q. How can computational models address discrepancies in predicted vs. experimental pharmacokinetic properties?

Refine QSAR models using datasets from PubChem or ChEMBL. Perform MD simulations (AMBER or GROMACS) to assess membrane permeability. Validate predictions with in vitro assays (e.g., Caco-2 for absorption, microsomal stability tests) .

Data Contradiction and Validation

Q. What steps should be taken if synthetic yields vary significantly between laboratories?

  • Audit reagent quality (e.g., anhydrous solvents, fresh catalysts).
  • Replicate conditions from high-yield protocols (e.g., ’s 72-hour reflux in DMF).
  • Characterize intermediates via NMR to identify side reactions (e.g., hydrolysis of amide bonds) .

Q. How can researchers validate the compound’s mechanism of action when conflicting biological data exist?

Employ genetic knockdown models (e.g., siRNA for suspected targets) and orthogonal assays (e.g., Western blotting for downstream effectors). Cross-validate with competitive binding assays or CRISPR-Cas9 knockout cell lines .

Methodological Tables

Table 1: Key Synthetic Parameters from Literature

ParameterOptimal ConditionsEvidence Source
Reaction Temp20–25°C (amide coupling)
SolventDMF, acetonitrile
CatalystsCuI (for triazole formation)
PurificationSilica gel chromatography (EtOAc/hexane)

Table 2: Recommended Analytical Workflow

StepTechniquePurpose
Structural Confirmation1H/13C NMR, HR-MSVerify molecular structure
Purity AssessmentHPLC (C18 column, UV detection)Ensure ≥95% purity
Stability TestingAccelerated degradation studies (40°C/75% RH)Identify degradation products

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